methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Description
The compound of interest, methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate, is a complex organic molecule that belongs to the class of pyrano[3,2-c]pyridine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of pyrano[3,2-c]pyridine derivatives can be achieved through various green chemistry approaches. For instance, an atom-efficient, solvent-free synthesis of related compounds has been reported, where 1-methyl-3,5-bis[(E)-arylmethylidene]-tetrahydro-4(1H)-pyridinones react with malononitrile in the presence of solid sodium ethoxide to yield 2-amino-6-methyl-4-aryl-8-[(E)-arylmethylidene]-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles in quantitative yields . This method exemplifies an environmentally friendly approach to synthesizing structurally complex molecules.
Molecular Structure Analysis
The molecular structure of pyrano[3,2-c]pyridine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, has been determined, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar with each other . This information is crucial for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.
Chemical Reactions Analysis
Pyrano[3,2-c]pyridine derivatives can undergo various chemical reactions to yield a wide range of products. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different pyrano[2,3-d]pyridine derivatives upon treatment with various nucleophilic reagents . Additionally, 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile can react with a variety of reagents to produce new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrano[3,2-c]pyridine derivatives are influenced by their molecular structure. The presence of different functional groups, such as amino, methyl, and carboxylate groups, can affect properties like solubility, melting point, and reactivity. The intermolecular hydrogen bonding, as observed in the crystal packing of some derivatives, can also impact the compound's stability and solid-state properties .
Scientific Research Applications
Synthesis and Chemical Reactivity
This compound, due to its complex structure, is likely involved in diverse chemical reactions and synthesis processes. For instance, similar compounds have been used in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulations, indicating potential applications in creating new chemical entities with varied functionalities (Zhu, Lan, & Kwon, 2003). Moreover, compounds with related structures have been involved in the synthesis of novel heterocyclic compounds containing pyranopyridine moieties, suggesting applications in the development of new materials or pharmaceuticals (Kumar & Mashelker, 2007).
Catalysis and Organic Synthesis
Compounds of this nature are often used as intermediates in catalyzed reactions to synthesize chromeno[2,3-d]pyrimidinone derivatives, which are evaluated for their antimicrobial activities (Ghashang, Mansoor, & Aswin, 2013). This indicates their potential utility in synthesizing biologically active molecules.
Material Science and Drug Design
The structural complexity and reactivity of such compounds make them suitable candidates for material science research and drug design. For example, their use in synthesizing thiophene derivatives via annulation strategies points towards applications in creating new materials with specific electronic properties (Sahu et al., 2015).
properties
IUPAC Name |
methyl 2-amino-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13-11-16-18(21(25)24(13)12-15-9-6-10-28-15)17(14-7-4-3-5-8-14)19(20(23)29-16)22(26)27-2/h3-5,7-8,11,15,17H,6,9-10,12,23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBWTBIGTMJKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate |
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